molecular formula C6H5F6N2O2PS B3039263 2-Methoxycarbonylthiophene-3-diazonium hexafluorophosphate CAS No. 100421-51-0

2-Methoxycarbonylthiophene-3-diazonium hexafluorophosphate

Cat. No.: B3039263
CAS No.: 100421-51-0
M. Wt: 314.15 g/mol
InChI Key: KJOOPLGBMKUTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxycarbonylthiophene-3-diazonium hexafluorophosphate is a versatile chemical compound with the molecular formula C6H5F6N2O2PS and a molecular weight of 314.15 g/mol. This compound is primarily used in research settings and is not intended for human therapeutic or veterinary applications. The presence of the diazonium group (N=N+) in its structure makes it a potential candidate for various chemical reactions, particularly diazonium coupling reactions.

Preparation Methods

The synthesis of 2-Methoxycarbonylthiophene-3-diazonium hexafluorophosphate typically involves the diazotization of 2-methoxycarbonylthiophene. This process generally includes the following steps:

    Diazotization Reaction: The starting material, 2-methoxycarbonylthiophene, is treated with nitrous acid (HNO2) in the presence of an acid such as hydrochloric acid (HCl) to form the diazonium salt.

    Formation of Hexafluorophosphate Salt: The diazonium salt is then reacted with hexafluorophosphoric acid (HPF6) to yield this compound.

Chemical Reactions Analysis

2-Methoxycarbonylthiophene-3-diazonium hexafluorophosphate undergoes various types of chemical reactions, including:

    Diazonium Coupling Reactions: This compound can participate in diazonium coupling reactions to form azo compounds. These reactions typically involve the reaction of the diazonium compound with an aromatic compound in the presence of a base.

    Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Bases: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for diazonium coupling reactions.

    Nucleophiles: Halides (e.g., NaCl, NaBr), hydroxyl groups (e.g., NaOH), and other nucleophiles for substitution reactions.

The major products formed from these reactions are typically azo compounds in the case of diazonium coupling and substituted thiophenes in the case of substitution reactions.

Scientific Research Applications

2-Methoxycarbonylthiophene-3-diazonium hexafluorophosphate has several scientific research applications, including:

    Chemistry: It is used as a diazonium coupling agent to synthesize azo compounds, which are important in the production of dyes, pigments, and pharmaceuticals.

    Biology: The compound can be used in the modification of biomolecules through diazonium coupling reactions, potentially aiding in the development of bioconjugates and probes.

    Medicine: While not used directly in therapeutic applications, it can be employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound’s ability to form azo compounds makes it valuable in the dye and pigment industry.

Mechanism of Action

The mechanism of action of 2-Methoxycarbonylthiophene-3-diazonium hexafluorophosphate primarily involves its diazonium group. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with various nucleophiles. This reactivity allows the compound to form stable azo compounds through diazonium coupling reactions. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

2-Methoxycarbonylthiophene-3-diazonium hexafluorophosphate can be compared with other diazonium compounds, such as:

    Benzenediazonium chloride: A commonly used diazonium compound in organic synthesis. Unlike this compound, it does not contain a thiophene ring or a methoxycarbonyl group.

    4-Nitrobenzenediazonium tetrafluoroborate: Another diazonium compound used in azo coupling reactions.

The uniqueness of this compound lies in its thiophene ring and methoxycarbonyl group, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

2-methoxycarbonylthiophene-3-diazonium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N2O2S.F6P/c1-10-6(9)5-4(8-7)2-3-11-5;1-7(2,3,4,5)6/h2-3H,1H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOOPLGBMKUTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)[N+]#N.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F6N2O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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